molecular formula C13H22O3 B14307672 Prop-2-en-1-yl 2,2-diethyl-4-methyl-3-oxopentanoate CAS No. 113017-67-7

Prop-2-en-1-yl 2,2-diethyl-4-methyl-3-oxopentanoate

Cat. No.: B14307672
CAS No.: 113017-67-7
M. Wt: 226.31 g/mol
InChI Key: ZKOLWNPRVLQIFR-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 2,2-diethyl-4-methyl-3-oxopentanoate is an organic compound with a complex structure that includes an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 2,2-diethyl-4-methyl-3-oxopentanoate typically involves esterification reactions. One common method is the reaction of 2,2-diethyl-4-methyl-3-oxopentanoic acid with prop-2-en-1-ol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 2,2-diethyl-4-methyl-3-oxopentanoate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Prop-2-en-1-yl 2,2-diethyl-4-methyl-3-oxopentanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 2,2-diethyl-4-methyl-3-oxopentanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with biological systems. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Prop-2-en-1-yl 2,2-diethyl-4-methyl-3-oxopentanoate: shares similarities with other esters such as methyl 2,2-diethyl-4-methyl-3-oxopentanoate and ethyl 2,2-diethyl-4-methyl-3-oxopentanoate.

    Unique Features:

Highlighting Uniqueness

The unique structure of this compound, particularly the prop-2-en-1-yl group, offers distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications, setting it apart from other similar esters.

Properties

CAS No.

113017-67-7

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

prop-2-enyl 2,2-diethyl-4-methyl-3-oxopentanoate

InChI

InChI=1S/C13H22O3/c1-6-9-16-12(15)13(7-2,8-3)11(14)10(4)5/h6,10H,1,7-9H2,2-5H3

InChI Key

ZKOLWNPRVLQIFR-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)C(C)C)C(=O)OCC=C

Origin of Product

United States

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